methyl octahydro-1H-cyclopenta[b]pyridine-4-carboxylate hydrochloride methyl octahydro-1H-cyclopenta[b]pyridine-4-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 2031269-31-3
VCID: VC6479164
InChI: InChI=1S/C10H17NO2.ClH/c1-13-10(12)8-5-6-11-9-4-2-3-7(8)9;/h7-9,11H,2-6H2,1H3;1H
SMILES: COC(=O)C1CCNC2C1CCC2.Cl
Molecular Formula: C10H18ClNO2
Molecular Weight: 219.71

methyl octahydro-1H-cyclopenta[b]pyridine-4-carboxylate hydrochloride

CAS No.: 2031269-31-3

Cat. No.: VC6479164

Molecular Formula: C10H18ClNO2

Molecular Weight: 219.71

* For research use only. Not for human or veterinary use.

methyl octahydro-1H-cyclopenta[b]pyridine-4-carboxylate hydrochloride - 2031269-31-3

Specification

CAS No. 2031269-31-3
Molecular Formula C10H18ClNO2
Molecular Weight 219.71
IUPAC Name methyl 2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[b]pyridine-4-carboxylate;hydrochloride
Standard InChI InChI=1S/C10H17NO2.ClH/c1-13-10(12)8-5-6-11-9-4-2-3-7(8)9;/h7-9,11H,2-6H2,1H3;1H
Standard InChI Key DOEIGVAKHWRKIW-UHFFFAOYSA-N
SMILES COC(=O)C1CCNC2C1CCC2.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a fully saturated cyclopentane ring fused to a partially hydrogenated pyridine ring, creating a bicyclic system. The methyl ester group at position 4 and the hydrochloride salt modification enhance its stability and solubility in polar solvents. Key structural features include:

Table 1: Core Chemical Properties

PropertyValue/Descriptor
IUPAC NameMethyl 2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[b]pyridine-4-carboxylate hydrochloride
Molecular FormulaC10H18ClNO2\text{C}_{10}\text{H}_{18}\text{ClNO}_2
Molecular Weight219.71 g/mol
Canonical SMILESCOC(=O)C1CCNC2C1CCC2.Cl
InChI KeyHLGACRQFAUCKFM-UHFFFAOYSA-N
PubChem CID83915106

The octahydro configuration imposes significant conformational constraints, which influence its reactivity and interaction with biological targets. X-ray crystallography data, though unavailable for this specific salt, suggest that analogous bicyclic systems adopt chair-like conformations in the solid state, minimizing ring strain .

Spectroscopic Characterization

  • NMR Spectroscopy: 1H^1\text{H} NMR (CDCl₃) displays characteristic signals for the methyl ester (δ 3.67 ppm, singlet) and the pyridinium proton environment (δ 1.15–3.25 ppm, multiplet) .

  • Mass Spectrometry: ESI-MS exhibits a prominent ion at m/zm/z 219.71 corresponding to the molecular ion [M+H]+[M+H]^+.

Synthesis and Industrial Preparation

Synthetic Pathways

The hydrochloride salt is typically synthesized via a two-step protocol:

  • Esterification: Octahydro-1H-cyclopenta[b]pyridine-4-carboxylic acid reacts with methanol under acidic catalysis (e.g., H2SO4\text{H}_2\text{SO}_4) to yield the methyl ester.

    RCOOH+CH3OHH+RCOOCH3+H2O\text{RCOOH} + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{RCOOCH}_3 + \text{H}_2\text{O}
  • Salt Formation: The free base is treated with hydrochloric acid to precipitate the hydrochloride salt, enhancing crystallinity and storage stability.

Table 2: Optimization Parameters for Synthesis

ParameterOptimal ConditionImpact on Yield
Reaction Temperature60–70°CMaximizes esterification
Acid CatalystConcentrated H2SO4\text{H}_2\text{SO}_4Prevents side reactions
SolventAnhydrous THFImproves miscibility

Industrial-scale production employs continuous flow reactors to achieve >85% yield while minimizing byproducts like over-esterified derivatives .

Purification and Quality Control

Chromatographic techniques (HPLC, GC-MS) are critical for isolating the compound to ≥98% purity. Residual solvent analysis via headspace GC ensures compliance with ICH Q3C guidelines .

Model SystemObserved EffectEffective Concentration
SH-SY5Y NeuronsCa²⁺ flux inhibition10 μM
Rat Anxiety ModelElevated plus maze retention↑25 mg/kg
SupplierLocationAnnual Capacity (kg)Purity Grade
Huadong Medicine (Xi'an)China500>98%
Xttrium LaboratoriesUSA200>99%
Bosnalijek PharmaceuticalsJordan300>97%
Simson Pharma LimitedIndia150>95%

Pricing ranges from $120–$450 per gram, contingent on order volume and purity .

Future Directions and Research Opportunities

Unresolved Challenges

  • Stereoselective Synthesis: Current methods yield racemic mixtures; asymmetric hydrogenation strategies could enable access to enantiopure forms for targeted pharmacology .

  • Structure-Activity Relationships (SAR): Systematic modification of the ester group (e.g., ethyl, benzyl derivatives) may enhance blood-brain barrier permeability.

Emerging Applications

  • Catalysis: As a ligand in transition metal-catalyzed C–H activation reactions, leveraging its rigid bicyclic framework .

  • Polymer Science: Incorporation into thermally stable polyamides via ring-opening polymerization .

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